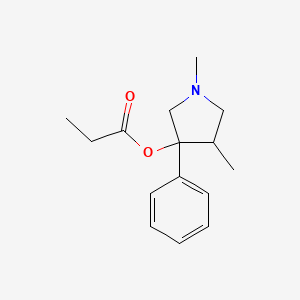
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide is an organic compound that features a benzamide core with an ethenyl group, a hydroxy group, and a methanesulfonyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-(methanesulfonyl)benzoic acid.
Amidation: The carboxylic acid group of the starting material is converted to an amide using an appropriate amine, such as ethenylamine, under dehydrating conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride, and a base such as triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: N-Ethenyl-2-oxo-5-(methanesulfonyl)benzamide.
Reduction: N-Ethyl-2-hydroxy-5-(methanesulfonyl)benzamide.
Substitution: N-Ethenyl-2-hydroxy-5-(substituted)benzamide.
Aplicaciones Científicas De Investigación
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes. This dual functionality allows the compound to modulate biological pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethenyl-2-hydroxy-5-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.
N-Ethenyl-2-hydroxy-5-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group instead of a methanesulfonyl group.
Uniqueness
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity. The combination of the ethenyl, hydroxy, and methanesulfonyl groups makes this compound versatile for various applications in research and industry.
Propiedades
Número CAS |
98517-69-2 |
|---|---|
Fórmula molecular |
C10H11NO4S |
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
N-ethenyl-2-hydroxy-5-methylsulfonylbenzamide |
InChI |
InChI=1S/C10H11NO4S/c1-3-11-10(13)8-6-7(16(2,14)15)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) |
Clave InChI |
DQVFGXYJEZVFDX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)NC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
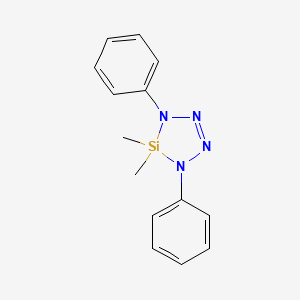

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
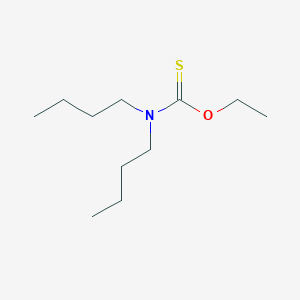

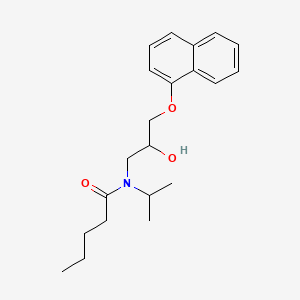


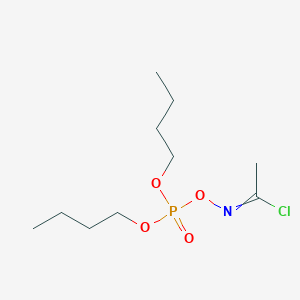
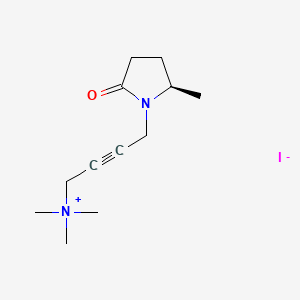
silane](/img/structure/B14334936.png)
